Boiling Point Depression vs. n-Butyl Analogue
4-Methoxyphenyl 4-tert-butylbenzoate exhibits a predicted boiling point of 403.8 °C, which is approximately 13 °C lower than that of its straight-chain isomer 4-methoxyphenyl 4-butylbenzoate (417 °C at 760 mmHg) despite identical molecular formula (C₁₈H₂₀O₃) and comparable molecular weight [1]. This boiling point depression arises from the globular, branched geometry of the tert-butyl group, which reduces molecular surface area contact and weakens van der Waals interactions in the condensed phase relative to the extended n-butyl chain [1]. The unsubstituted parent ester, 4-methoxyphenyl benzoate, boils at 354–355 °C, confirming that the alkyl substituent type (not merely its presence) governs volatility [2].
| Evidence Dimension | Boiling point (predicted/measured at atmospheric pressure) |
|---|---|
| Target Compound Data | 403.8 ± 38.0 °C (Predicted) |
| Comparator Or Baseline | 4-Methoxyphenyl 4-butylbenzoate (n-butyl analogue): 417 °C at 760 mmHg; 4-Methoxyphenyl benzoate (unsubstituted parent): 354–355 °C at 760 mmHg |
| Quantified Difference | ΔTb ≈ −13 °C vs. n-butyl analogue; ΔTb ≈ +49 °C vs. unsubstituted parent |
| Conditions | Predicted values (ACD/Labs Percepta) for target compound; experimental or estimated values for comparators at 760 mmHg |
Why This Matters
Lower boiling point translates to higher volatility at a given temperature, which directly impacts distillation-based purification strategies, solvent evaporation protocols, and thermal stability assessment during procurement and handling.
- [1] Molbase. (4-Methoxyphenyl) 4-butylbenzoate (CAS 35684-23-2) – Density: 1.082 g/cm³; Boiling Point: 417 °C at 760 mmHg; LogP: 4.257. View Source
- [2] The Good Scents Company. 4-Methoxyphenyl benzoate (CAS 1523-19-9) – Boiling Point: 354.00–355.00 °C at 760 mmHg (est). View Source
